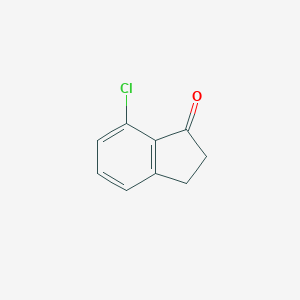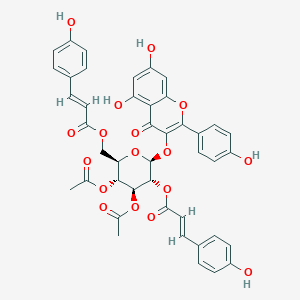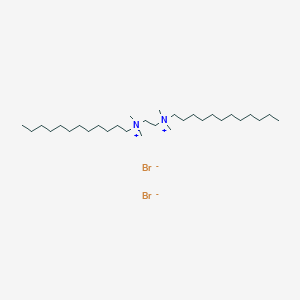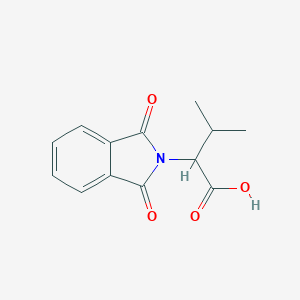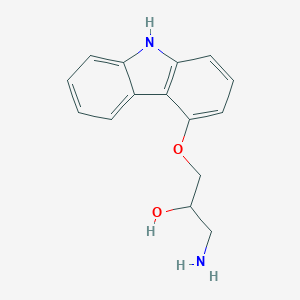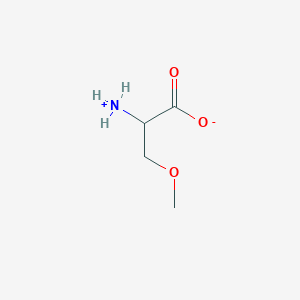
3-苯氧基苄醇
概述
描述
3-Phenoxybenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol bearing a phenoxy substituent at the C-3 position. This compound is a metabolite of the insecticide permethrin and is known for its role as a marine xenobiotic metabolite . Its molecular formula is C13H12O2, and it has a molecular weight of 200.2332 g/mol .
科学研究应用
葡萄糖醛酸结合物的合成
3-苯氧基苄醇用于合成葡萄糖醛酸结合物,例如3-苯氧基苄基β-D-葡萄糖醛酸 . 这些结合物在药物代谢研究中很重要,因为它们代表了人体中药物排泄的常见途径。
食品安全中的残留物分析
在食品安全研究中,3-苯氧基苄醇是确定食品中残留游离和葡萄糖结合形式的关键化合物 . 这对于监测拟除虫菊酯类杀虫剂残留物的存在尤其重要,以确保食品产品的安全性和合规性。
农业:拟除虫菊酯的代谢
该化合物在农业中广泛使用的拟除虫菊酯杀虫剂苄氯菊酯的降解途径中发挥作用 . 了解其代谢对于开发更安全、更有效的害虫防治方法至关重要。
材料科学:溶剂和中间体
在材料科学中,3-苯氧基苄醇由于其化学性质而用作染料、树脂和蜡的溶剂 . 它也是各种材料合成的中间体,为该领域的进步做出了贡献。
环境科学:代谢途径的研究
环境科学得益于对3-苯氧基苄醇代谢途径的研究,特别是在生态影响评估的背景下 . 它的转化产物及其环境归宿是人们关注的焦点。
分析化学:色谱研究
分析化学家在色谱研究中使用3-苯氧基苄醇来开发检测和定量化学物质的方法 . 它的特性使其适合用作标准或参考化合物。
生物化学:酶促反应
在生物化学中,该化合物用于研究涉及醇脱氢酶和葡萄糖醛酸转移酶的酶促反应 . 这些研究可以导致对酶机制和药物相互作用的见解。
工业应用:化学辅助剂
在工业上,3-苯氧基苄醇用作化学辅助剂,在各种产品中用作防腐剂、稳定剂和表面活性剂 . 它的多功能性使其在多个行业中都有价值。
作用机制
Target of Action
3-Phenoxybenzyl alcohol, also known as (3-Phenoxyphenyl)methanol, is a synthetic compound that is primarily used in the synthesis of other compounds
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting it may act as a precursor or intermediate in various chemical reactions .
Biochemical Pathways
3-Phenoxybenzyl alcohol is involved in the degradation pathway of permethrin, a synthetic insecticide. It is produced through ester hydrolysis, a common initial step in pyrethroid metabolism . It is then oxidized to 3-phenoxybenzoate, a major intermediate in pyrethroid insecticide metabolism .
Pharmacokinetics
It is known to have a boiling point of 135-140 °c/01 mmHg and a density of 1149 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Inhalation of 3-phenoxybenzyl alcohol in certain concentrations has been reported to cause changes in the central nervous system, metabolic processes, and liver function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenoxybenzyl alcohol. For instance, its volatility may increase its mobility in the environment . Additionally, it is insoluble and sinks in water, which may affect its distribution and action in aquatic environments .
生化分析
Biochemical Properties
3-Phenoxybenzyl alcohol plays a role in biochemical reactions, particularly in the metabolism of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids, such as fenvalerate and permethrin . This hydrolysis is an initial step widespread in pyrethroid metabolism .
Cellular Effects
It is known that pyrethroids, from which 3-Phenoxybenzyl alcohol is derived, can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it is involved in the metabolism of pyrethroids, being produced through ester hydrolysis and then oxidized to 3-phenoxybenzoate
Metabolic Pathways
3-Phenoxybenzyl alcohol is involved in the metabolic pathways of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids and is then oxidized to 3-phenoxybenzoate
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzyl alcohol typically involves the reduction of 3-phenoxybenzaldehyde. This reduction can be achieved using suitable reducing agents at temperatures ranging from 5°C to 25°C . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of
属性
IUPAC Name |
(3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANAERDZBAECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027756 | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13826-35-2 | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzylalcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 3-phenoxybenzyl alcohol?
A1: 3-Phenoxybenzyl alcohol has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Its structure consists of a benzene ring substituted with a phenoxy group at the meta position and a hydroxymethyl group at the para position.
Q2: How does the structure of 3-phenoxybenzyl alcohol contribute to its lipophilicity?
A2: The presence of two aromatic rings (benzene and phenoxy) in its structure makes 3-phenoxybenzyl alcohol highly lipophilic. This characteristic influences its distribution and accumulation in biological systems. []
Q3: How is 3-phenoxybenzyl alcohol metabolized in plants?
A3: Plants metabolize 3-phenoxybenzyl alcohol primarily through conjugation reactions. Initially, it forms glucosyl 3-phenoxybenzyl ether, followed by more polar disaccharide conjugates with glucose and pentose sugars. These conjugates can interconvert, and their glucose units can exchange with free glucose in plants. []
Q4: What are the primary metabolic pathways of 3-phenoxybenzyl alcohol in insects?
A4: In insects, 3-phenoxybenzyl alcohol undergoes oxidation to form 3-phenoxybenzoic acid. This process is often mediated by carboxylesterases, enzymes involved in insecticide resistance. [, ]
Q5: How do fish metabolize permethrin, a pyrethroid insecticide that produces 3-phenoxybenzyl alcohol as a metabolite?
A5: Fish metabolize permethrin stereoselectively, producing 3-phenoxybenzyl alcohol and 3-(4'-hydroxyphenoxy)-benzyl alcohol through esterase cleavage. Additionally, they form 4'-hydroxy permethrin via cytochrome P450-catalyzed hydroxylation. []
Q6: Does 3-phenoxybenzyl alcohol exhibit estrogenic activity?
A6: Yes, 3-phenoxybenzyl alcohol has demonstrated estrogenic activity in various studies. It interacts with the human estrogen receptor, although its potency is significantly lower than that of 17β-estradiol. [, ]
Q7: How does the estrogenic activity of permethrin metabolites, including 3-phenoxybenzyl alcohol, compare to the parent compound?
A7: Some permethrin metabolites, including 3-phenoxybenzyl alcohol, exhibit greater estrogenic activity than the parent compound. This difference arises from structural changes during metabolism that increase their affinity for the estrogen receptor. [, ]
Q8: What are the potential applications of 3-phenoxybenzyl alcohol?
A9: 3-Phenoxybenzyl alcohol serves as a key intermediate in synthesizing various pyrethroid insecticides. Its chiral derivatives are crucial for producing specific stereoisomers with desired insecticidal properties. [, , ]
Q9: Can microorganisms utilize 3-phenoxybenzyl alcohol?
A10: Yes, certain bacteria and fungi can utilize 3-phenoxybenzyl alcohol as a carbon source for growth and energy. This ability makes them potentially valuable for bioremediation of environments contaminated with pyrethroid insecticides. [, , ]
Q10: What analytical techniques are commonly employed to determine 3-phenoxybenzyl alcohol levels in various matrices?
A11: Gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography with diode array detection (HPLC-DAD) are frequently used to quantify 3-phenoxybenzyl alcohol and its conjugates in food, environmental, and biological samples. [, ]
Q11: What is the environmental fate of 3-phenoxybenzyl alcohol?
A12: 3-Phenoxybenzyl alcohol can persist in the environment, but it is subject to degradation processes such as photodegradation, hydrolysis, and microbial degradation. These processes contribute to its breakdown into less harmful compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)

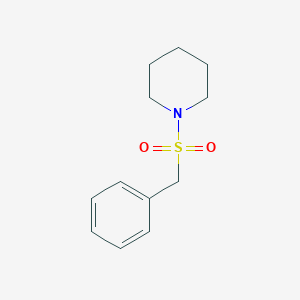
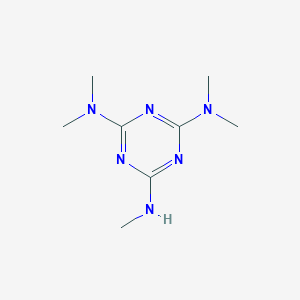

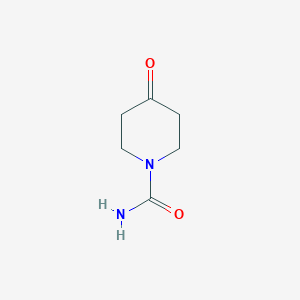
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)

